molecular formula C9H13NO2 B13135432 (R)-2-(1-Aminoethyl)-5-methoxyphenol

(R)-2-(1-Aminoethyl)-5-methoxyphenol

Cat. No.: B13135432
M. Wt: 167.20 g/mol
InChI Key: MUIJMEXMRKCHFK-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-2-(1-Aminoethyl)-5-methoxyphenol is a chiral compound with significant importance in various fields of scientific research It is characterized by the presence of an amino group attached to an ethyl chain, which is further connected to a methoxyphenol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(1-Aminoethyl)-5-methoxyphenol typically involves asymmetric synthesis techniques to ensure the production of the desired enantiomer. One common method is the catalytic asymmetric synthesis, which employs chiral catalysts to achieve high enantioselectivity. For instance, the use of chiral ligands in combination with transition metal catalysts can facilitate the formation of the chiral center in the molecule .

Industrial Production Methods

Industrial production of ®-2-(1-Aminoethyl)-5-methoxyphenol often involves large-scale catalytic processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions are carefully controlled to maintain the integrity of the chiral center and to minimize the formation of unwanted by-products .

Chemical Reactions Analysis

Types of Reactions

®-2-(1-Aminoethyl)-5-methoxyphenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imines or nitriles, while reduction can produce secondary amines .

Scientific Research Applications

®-2-(1-Aminoethyl)-5-methoxyphenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ®-2-(1-Aminoethyl)-5-methoxyphenol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, influencing their activity. The methoxy group can also participate in hydrophobic interactions, stabilizing the compound within the binding pocket of the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2-(1-Aminoethyl)-5-methoxyphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group at the 5-position enhances its solubility and reactivity compared to other similar compounds .

Properties

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

2-[(1R)-1-aminoethyl]-5-methoxyphenol

InChI

InChI=1S/C9H13NO2/c1-6(10)8-4-3-7(12-2)5-9(8)11/h3-6,11H,10H2,1-2H3/t6-/m1/s1

InChI Key

MUIJMEXMRKCHFK-ZCFIWIBFSA-N

Isomeric SMILES

C[C@H](C1=C(C=C(C=C1)OC)O)N

Canonical SMILES

CC(C1=C(C=C(C=C1)OC)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.